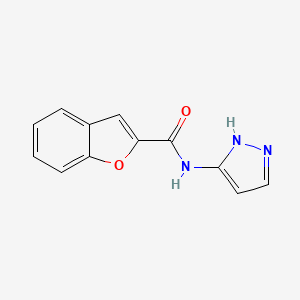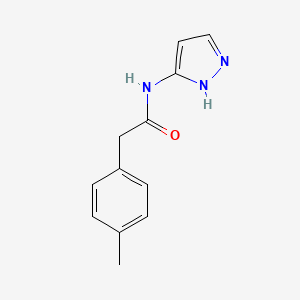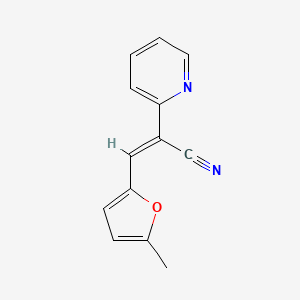
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as STF-62247 and has a molecular formula of C18H15N2O.
Aplicaciones Científicas De Investigación
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile has been studied for its potential applications in various scientific fields. One of the main applications of this compound is in cancer research. It has been found to inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. This inhibition leads to the suppression of cancer cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the inhibition of MYC activity. MYC is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of MYC is commonly found in many types of cancer, and it is associated with poor prognosis. (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile binds to MYC and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile can inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile in lab experiments is its specificity for MYC inhibition. This compound does not affect the activity of other transcription factors, making it a useful tool for studying the role of MYC in cancer. One of the limitations of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is its low solubility in aqueous solutions. This can make it difficult to administer to cells or animals in lab experiments.
Direcciones Futuras
There are several future directions for research on (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile. One direction is to study its potential applications in combination with other cancer therapies. Another direction is to investigate its effects on MYC-driven cancers in vivo. Additionally, further research is needed to improve the solubility and bioavailability of this compound for use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis method of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the reaction of 2-acetylpyridine with furfural in the presence of ammonium acetate and acetic acid. This method was first reported by researchers at the University of Oxford in 2011. The yield of this method is around 50%, and the purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-5-6-12(16-10)8-11(9-14)13-4-2-3-7-15-13/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXKGEOUCNMUOH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

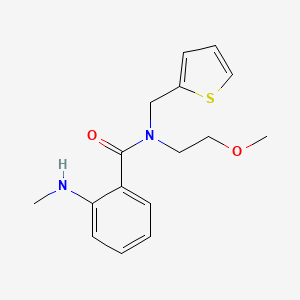
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
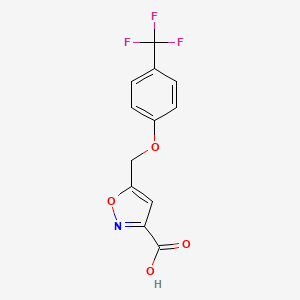
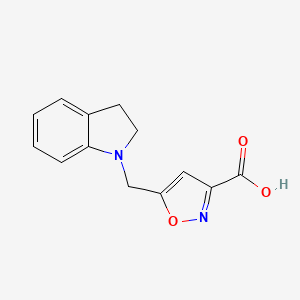
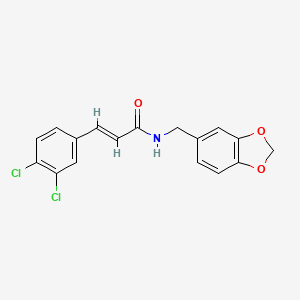
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
